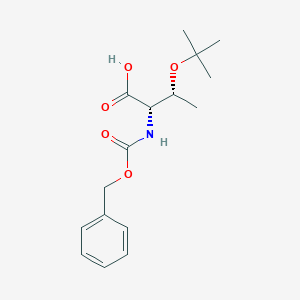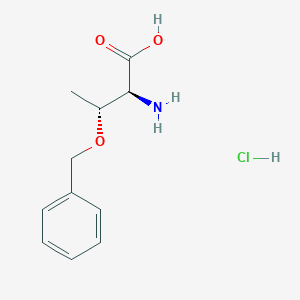
(2-乙烯基苯基)甲醇
描述
(2-Vinylphenyl)methanol is a chemical compound that is related to styrene derivatives and is of interest in the field of polymer chemistry. It is a monomer that can be polymerized to form poly[(vinylphenyl)methanol], which has applications in the development of well-defined polymers with specific properties.
Synthesis Analysis
The synthesis of poly[(vinylphenyl)methanol] can be achieved through anionic living polymerization of styrene derivatives. In one study, hydroxy functions of the monomers were protected with tert-butyldimethylsilyl groups to facilitate the polymerization process. The polymerization was conducted using various anionic initiators in tetrahydrofuran (THF) at -78°C, resulting in polymers with predictable molecular weights and narrow molecular weight distributions .
Molecular Structure Analysis
The molecular structure of related compounds, such as biphenyl-2-methanol, has been studied and found to crystallize in a non-centrosymmetric monoclinic space group. The dihedral angles between the phenyl rings and between the methanol and phenyl groups vary among the molecules in the crystal structure, indicating flexibility in the bonding angles of these compounds .
Chemical Reactions Analysis
(2-Vinylphenyl)methanol and its derivatives can participate in various chemical reactions. For instance, cyclic α-alkoxyphosphonium salts synthesized from related compounds can undergo Wittig olefination with aldehydes to form benzylic vinyl ethers. These ethers can then be hydrolyzed to yield 1,2-disubstituted ethanones . Additionally, alkenediazonium salts derived from similar structures can undergo methanolysis, leading to rearranged products such as 9-methoxyphenanthrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Vinylphenyl)methanol derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the interaction between phenyl vinyl ether and methanol has been studied as a model system for understanding noncovalent interactions. The preference for hydrogen bonding over π-docking motifs has been observed, which is significant for understanding the solvation and reactivity of such compounds .
科学研究应用
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of catalysis and synthetic transformations .
Summary of the Application
“(2-Vinylphenyl)methanol” is used in a copper-catalysed cyanoalkylative cycloetherification of alkenes . This process leads to the formation of 1,3-dihydroisobenzofurans, also known as phthalanes . This synthetic transformation has been applied to the synthesis of citalopram, a marketed anti-depressant drug .
Methods of Application or Experimental Procedures
The experimental procedure involves heating a solution of substituted “(2-vinylphenyl)methanol” in MeCN/MeOH (v/v 7/3) in the presence of a catalytic amount of copper (II) tetrafluoroborate hydrate [Cu (BF4)2·6H2O], bathophenanthroline, K3PO4, BnOH and (tBuO)2 . This results in the formation of 1,3-dihydroisobenzofurans via the formation of one C (sp3)–C (sp3) and one C (sp3)–O bonds .
Results or Outcomes Obtained
The outcome of this process is the successful synthesis of 1,3-dihydroisobenzofurans . This synthetic transformation has been successfully applied to the synthesis of citalopram, a marketed anti-depressant drug .
安全和危害
“(2-Vinylphenyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
(2-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFRFPVWFJROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Vinylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



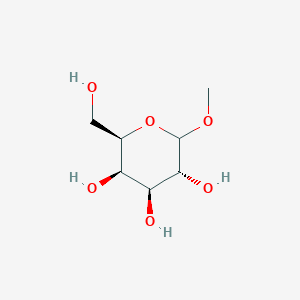
![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
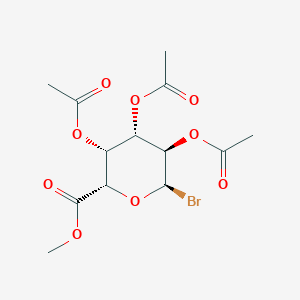
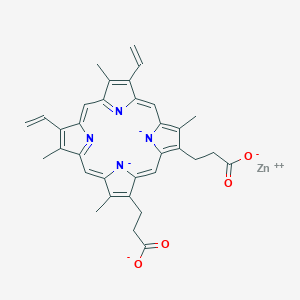
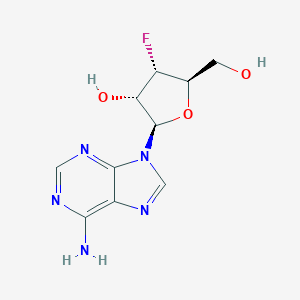
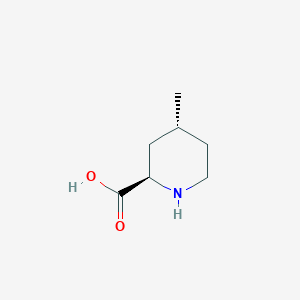
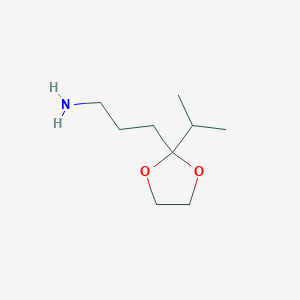
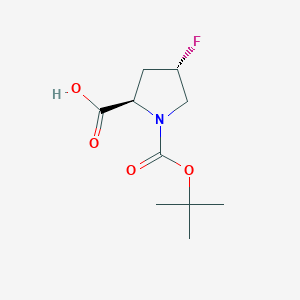
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
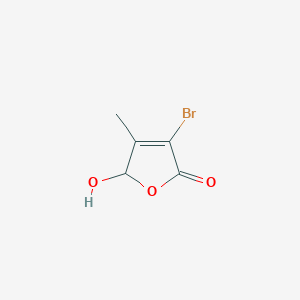
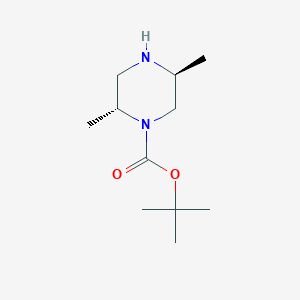
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
